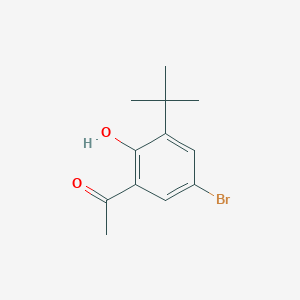
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of various types of cancer.
作用机制
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide inhibits glutaminase, an enzyme that converts glutamine to glutamate. Glutamine is an essential amino acid that plays a critical role in cancer cell metabolism. Cancer cells require high levels of glutamine to support their rapid growth and proliferation. By inhibiting glutaminase, this compound deprives cancer cells of this essential nutrient, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to reduce the levels of glutamate and other metabolites in cancer cells. This reduction in metabolites leads to a decrease in the activity of several signaling pathways that are essential for cancer cell survival and proliferation. This compound has also been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and gemcitabine.
实验室实验的优点和局限性
One of the main advantages of 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide is its selectivity for glutaminase. This selectivity reduces the risk of off-target effects and toxicity. This compound is also well-tolerated in preclinical models, with no significant adverse effects observed. However, one limitation of this compound is its poor solubility, which can make it challenging to administer in vivo.
未来方向
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide has shown significant promise as a therapeutic agent for the treatment of cancer. However, there are still several areas that require further investigation. Some of the future directions for this compound research include:
1. Investigating the efficacy of this compound in combination with other anticancer drugs.
2. Developing new formulations of this compound to improve its solubility and bioavailability.
3. Studying the pharmacokinetics and pharmacodynamics of this compound in human subjects.
4. Investigating the role of this compound in other diseases, such as metabolic disorders and neurodegenerative diseases.
5. Developing new inhibitors of glutaminase based on the structure of this compound.
Conclusion
In conclusion, this compound is a potent and selective inhibitor of glutaminase that has shown significant promise as a therapeutic agent for the treatment of various types of cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions for this compound include investigating its efficacy in combination with other anticancer drugs, developing new formulations, studying its pharmacokinetics and pharmacodynamics in humans, investigating its role in other diseases, and developing new inhibitors based on its structure.
合成方法
The synthesis of 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide involves the reaction between 2-methylbut-2-ene-1-sulfonyl chloride and 2-cyanobenzenamine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. The yield of this compound is approximately 70%, and the purity is greater than 98%.
科学研究应用
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide has been extensively studied in preclinical models of cancer, including breast, lung, pancreatic, and renal cell carcinoma. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In vivo studies have demonstrated that this compound can reduce tumor growth and increase survival rates in animal models of cancer.
属性
IUPAC Name |
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-4-12(2,3)14-17(15,16)11-8-6-5-7-10(11)9-13/h5-8,14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYWHPVGFYCXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NS(=O)(=O)C1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)
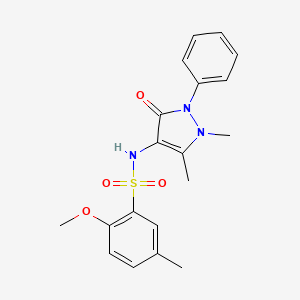
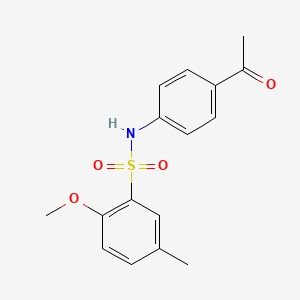
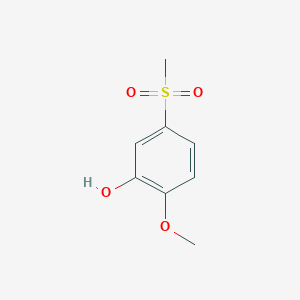

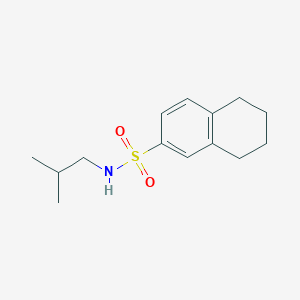
![N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7628575.png)

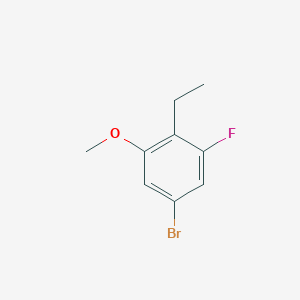
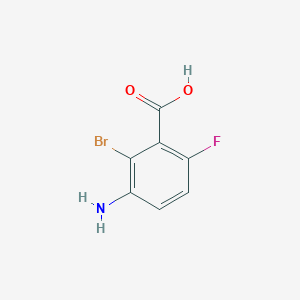
![2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B7628593.png)
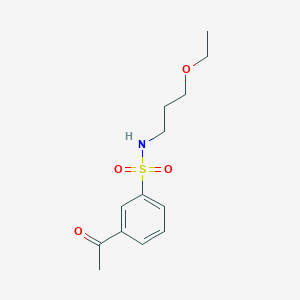
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one](/img/structure/B7628603.png)
